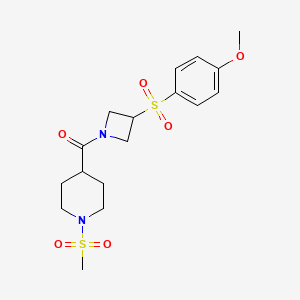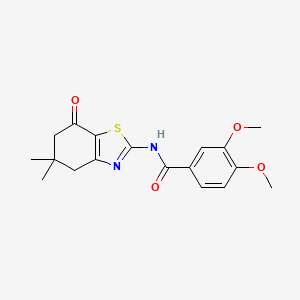![molecular formula C11H11N5O2 B2471000 N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1478608-22-8](/img/structure/B2471000.png)
N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide, commonly known as ATCA, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various areas such as drug discovery, cancer treatment, and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide is a compound that has been studied within the context of chemical synthesis and transformations. The compound undergoes Dimroth rearrangements under specific conditions, leading to the synthesis of various heterocyclic compounds, including triazolo[4,5-d]pyrimidines, which are of interest for their potential pharmacological properties (Sutherland & Tennant, 1971). Such chemical transformations are crucial for developing new molecules with potential therapeutic applications.
Antiproliferative Activity
Research on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides, closely related to this compound, shows antiproliferative activity against various cancer cell lines. These compounds have been evaluated for their ability to inhibit cell growth, with some showing significant activity against colon and melanoma cell lines, indicating their potential as cancer therapeutics (Maggio et al., 2011).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of phenylacrylamide derivatives from triazoles derived from oxazolones has been explored for their potential as bioactive agents. This method offers an efficient and rapid synthesis route, leading to compounds with significant antimicrobial and antioxidant activities (Puli et al., 2018). Such studies are pivotal in discovering new drugs with improved efficacy and reduced side effects.
Molecular Docking and Antimicrobial Agents
Compounds incorporating the this compound motif have been synthesized and evaluated for their antimicrobial activity. Molecular docking studies have suggested potential binding modes to target proteins, indicating these compounds' mechanism of action at the molecular level (Almutairi et al., 2018). Such insights are crucial for the rational design of new antimicrobial agents.
Histone Deacetylase Inhibition
CI-994, closely related to this compound, has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in cancer cells. This mechanism is associated with its antitumor activity, suggesting a pathway through which similar compounds might exert therapeutic effects (Kraker et al., 2003).
Mécanisme D'action
Target of Action
The compound is structurally similar to 3-acetamidophenol , which is known to have analgesic and antipyretic effects .
Mode of Action
Based on its structural similarity to 3-acetamidophenol , it may interact with its targets in a similar manner.
Biochemical Pathways
Compounds similar to it, such as acetaminophen, are known to affect various biochemical pathways, including those involved in pain and fever regulation .
Pharmacokinetics
Similar compounds like acetaminophen are well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Structurally similar compounds like acetaminophen are known to reduce pain and fever .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7(17)13-8-3-2-4-9(5-8)14-11(18)10-6-12-16-15-10/h2-6H,1H3,(H,13,17)(H,14,18)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPCZAKIGHILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




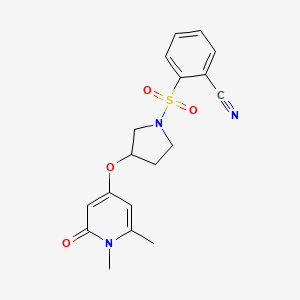
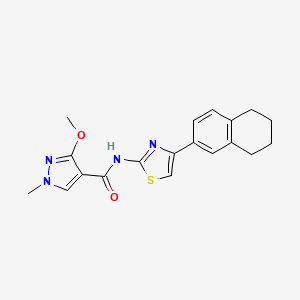


![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)

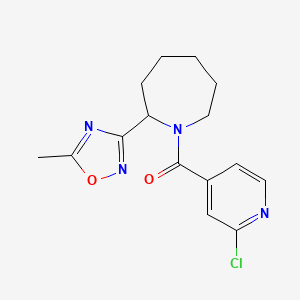
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)
